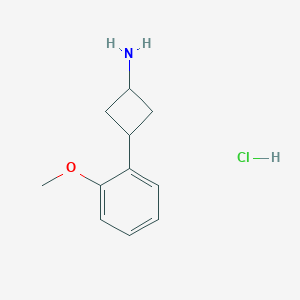
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride, also known as SR-9009, is a synthetic Rev-Erb agonist compound. It has a molecular weight of 213.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-methoxyphenyl)cyclobutanamine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.71 . It’s typically stored at room temperature and is available in powder form .Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. This inhibition leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. It has been found to cause respiratory depression, sedation, and euphoria. It can also cause nausea, vomiting, and constipation. Prolonged use of this compound can lead to the development of tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain perception and pain modulation. It also has antidepressant and anxiolytic effects that can be studied. However, its use in lab experiments is limited by its potential for abuse and dependence. It is also a controlled substance that requires special handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the effects of this compound on different types of pain, such as neuropathic pain and inflammatory pain. The development of new delivery systems, such as transdermal patches and sustained-release formulations, is also an area of interest. Finally, the study of the long-term effects of this compound on the brain and other organs is an important area of research.
Synthesemethoden
The synthesis method of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with 2-methoxyphenylmagnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has been extensively studied for its analgesic effects. It has been found to be a potent mu-opioid receptor agonist, which is responsible for its analgesic properties. In addition to its analgesic effects, this compound has also been studied for its antidepressant and anxiolytic effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKHMBVJXLNPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305151-95-3 |
Source


|
| Record name | (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2900782.png)
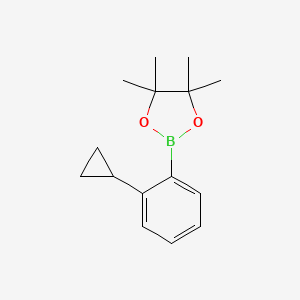

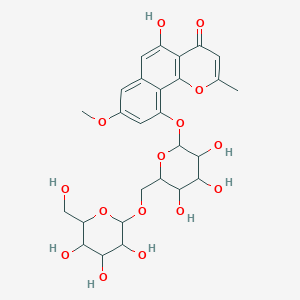
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)
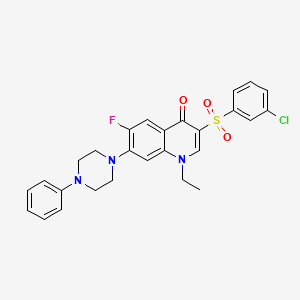


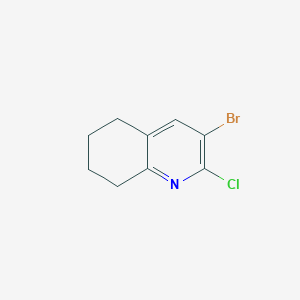
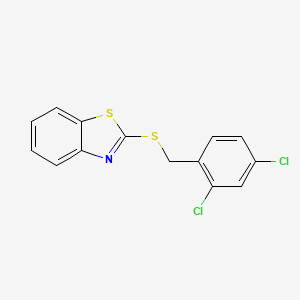
![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)